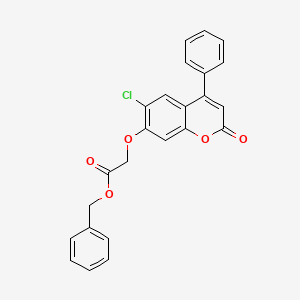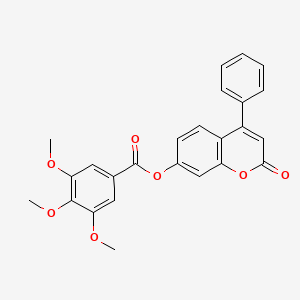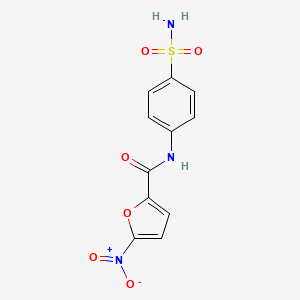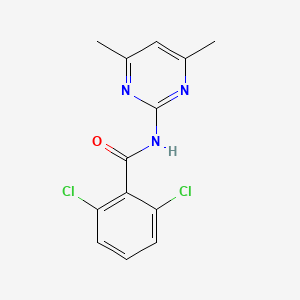![molecular formula C17H22N4O5S B11016671 5-{3-[4-(Methylsulfonyl)piperazin-1-yl]-3-oxopropyl}-3-phenylimidazolidine-2,4-dione](/img/structure/B11016671.png)
5-{3-[4-(Methylsulfonyl)piperazin-1-yl]-3-oxopropyl}-3-phenylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3-(4-METHANESULFONYLPIPERAZIN-1-YL)-3-OXOPROPYL]-3-PHENYLIMIDAZOLIDINE-2,4-DIONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a methanesulfonylpiperazine group, an oxopropyl chain, and a phenylimidazolidine-dione core. It is often used in scientific research due to its distinctive properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(4-METHANESULFONYLPIPERAZIN-1-YL)-3-OXOPROPYL]-3-PHENYLIMIDAZOLIDINE-2,4-DIONE typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are stringent to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[3-(4-METHANESULFONYLPIPERAZIN-1-YL)-3-OXOPROPYL]-3-PHENYLIMIDAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The oxopropyl chain can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres.
Major Products Formed
Major products formed from these reactions include sulfone derivatives, alcohol derivatives, and substituted piperazine compounds. These products are often characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Scientific Research Applications
5-[3-(4-METHANESULFONYLPIPERAZIN-1-YL)-3-OXOPROPYL]-3-PHENYLIMIDAZOLIDINE-2,4-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[3-(4-METHANESULFONYLPIPERAZIN-1-YL)-3-OXOPROPYL]-3-PHENYLIMIDAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-[3-(4-METHANESULFONYLPIPERAZIN-1-YL)-3-OXOPROPYL]-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE: Similar structure but with a benzodiazepine core.
2-(4-METHANESULFONYLPIPERAZIN-1-YL)-1,3-BENZOTHIAZOLE: Contains a benzothiazole ring instead of an imidazolidine-dione core.
Uniqueness
The uniqueness of 5-[3-(4-METHANESULFONYLPIPERAZIN-1-YL)-3-OXOPROPYL]-3-PHENYLIMIDAZOLIDINE-2,4-DIONE lies in its specific combination of functional groups and its versatile reactivity. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C17H22N4O5S |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
5-[3-(4-methylsulfonylpiperazin-1-yl)-3-oxopropyl]-3-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C17H22N4O5S/c1-27(25,26)20-11-9-19(10-12-20)15(22)8-7-14-16(23)21(17(24)18-14)13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3,(H,18,24) |
InChI Key |
GDTJLXIRTNCLAK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)CCC2C(=O)N(C(=O)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}butanamide](/img/structure/B11016588.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide](/img/structure/B11016590.png)

![4-methyl-3-[2-(4-methylphenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11016595.png)


![N-{4-[acetyl(methyl)amino]phenyl}-2,2,2-trichloroacetamide](/img/structure/B11016623.png)
![(2S)-({[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)(phenyl)ethanoic acid](/img/structure/B11016642.png)

![N-{1-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-1H-indol-4-yl}acetamide](/img/structure/B11016652.png)
![6-chloro-7-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B11016655.png)
![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide](/img/structure/B11016661.png)

![N-{[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine](/img/structure/B11016666.png)
